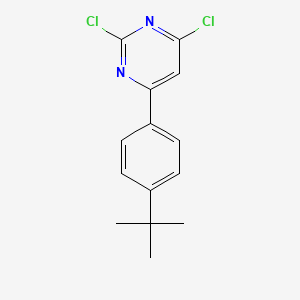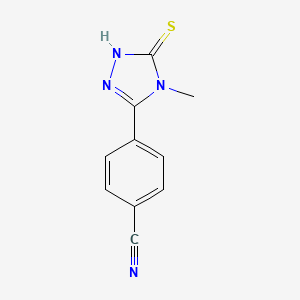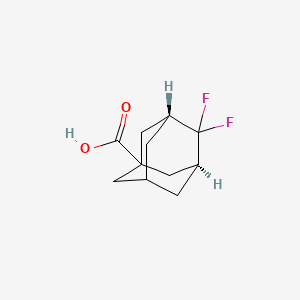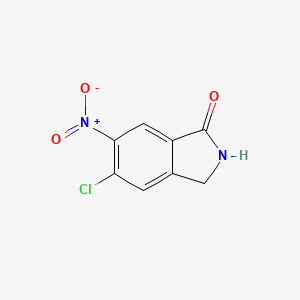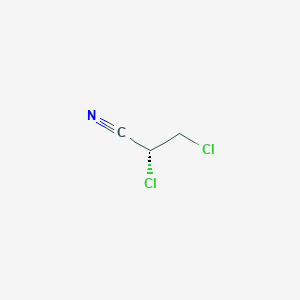
(2R)-2,3-dichloropropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2,3-dichloropropanenitrile is an organic compound with the molecular formula C3H3Cl2N. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-dichloropropanenitrile typically involves the chlorination of propanenitrile. One common method is the reaction of propanenitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired (2R)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-dichloropropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted propanenitriles.
Reduction: Formation of 2,3-dichloropropylamine.
Oxidation: Formation of 2,3-dichloropropanoic acid.
Scientific Research Applications
(2R)-2,3-dichloropropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R)-2,3-dichloropropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-dichloropropanenitrile: The enantiomer of (2R)-2,3-dichloropropanenitrile, with similar chemical properties but different biological activity.
2,3-dichloropropanoic acid: An oxidized derivative with different reactivity and applications.
2,3-dichloropropylamine: A reduced derivative with distinct chemical behavior.
Uniqueness
This compound is unique due to its chiral nature, which can lead to different interactions in biological systems compared to its enantiomer. Its specific reactivity and the ability to undergo various chemical transformations make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C3H3Cl2N |
|---|---|
Molecular Weight |
123.97 g/mol |
IUPAC Name |
(2R)-2,3-dichloropropanenitrile |
InChI |
InChI=1S/C3H3Cl2N/c4-1-3(5)2-6/h3H,1H2/t3-/m0/s1 |
InChI Key |
RJJDLPQZNANQDQ-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C#N)Cl)Cl |
Canonical SMILES |
C(C(C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


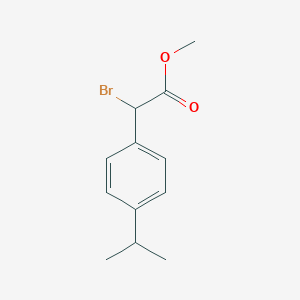
![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
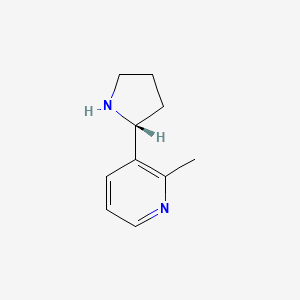
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)
![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
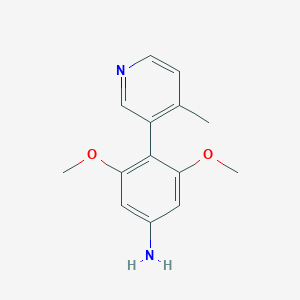
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)
